molecular formula C10H17NO4 B3104189 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid CAS No. 1463522-68-0

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid

Cat. No.: B3104189
CAS No.: 1463522-68-0
M. Wt: 215.25 g/mol
InChI Key: OGHYBYYNJOTBHJ-UHFFFAOYSA-N
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Description

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid (CAS: 103500-22-7) is a cyclopropane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid side chain. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs, due to its structural rigidity and compatibility with peptide coupling reactions .

Key physicochemical properties include:

  • Density: 1.206 g/cm³
  • Boiling Point: 364.7°C (at 760 mmHg)
  • Refractive Index: 1.508
  • Flash Point: 174.4°C .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-10(4-5-10)6-7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHYBYYNJOTBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463522-68-0
Record name 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

    Substitution: Various alkyl halides, acyl chlorides.

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Deprotection: Yields the free amino acid.

    Substitution: Produces substituted cyclopropyl derivatives.

    Oxidation: Leads to ring-opened carboxylic acids.

    Reduction: Results in reduced cyclopropyl derivatives.

Scientific Research Applications

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Functional Groups Applications Key Properties/Notes
2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid (103500-22-7) C₁₀H₁₇NO₄ Boc-amino, cyclopropane, acetic acid Drug intermediate (e.g., kinase inhibitors) High thermal stability; Boc group enables selective deprotection
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (PBGJ3049; 3999-56-2) C₁₂H₁₅NO₃ Benzyloxycarbonyl (Cbz), hydroxymethyl Peptide synthesis Hydroxymethyl enhances solubility; Cbz less stable than Boc
Ethyl trans-2-cyanocyclopropane-1-carboxylate (PBLJ0888; 60212-41-1) C₇H₉NO₂ Cyano, ethyl ester Precursor for nitrile hydrolysis Cyan group enables nucleophilic additions; ester hydrolyzes to acid
trans-2-Ethoxycyclopropanecarboxylic acid (PB97195) C₆H₁₀O₃ Ethoxy, carboxylic acid Synthesis of chiral building blocks Ethoxy group increases lipophilicity; limited stability in acidic conditions
2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid (155976-13-9) C₁₀H₁₇NO₄ Boc-amino, cyclopropane, acetic acid Peptide mimetics Positional isomer of target compound; altered steric effects
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid (AE-645) C₁₁H₁₉NO₄ Boc-amino, methyl-substituted cyclopropane Bioconjugation Methyl substitution modifies ring strain; higher logP than target compound

Key Findings from Research

Reactivity Differences: The Boc group in the target compound offers superior stability under basic conditions compared to the Cbz group in PBGJ3049, which is prone to hydrogenolysis . Ethyl trans-2-cyanocyclopropane-1-carboxylate (PBLJ0888) undergoes rapid hydrolysis to carboxylic acids, unlike the Boc-protected target compound, which retains its structure until deliberate deprotection .

Synthetic Utility :

  • In Example 39 of a 2019 patent (), cyclopropane derivatives like the target compound were used to synthesize fumaramide-based kinase inhibitors, highlighting their role in constructing sterically constrained pharmacophores.
  • The ethoxy group in PB97195 enhances membrane permeability but reduces aqueous solubility, limiting its use in polar environments .

Safety and Handling :

  • The target compound exhibits moderate hazards (H302: harmful if swallowed; H315: skin irritation) , whereas PBGJ3049’s hydroxymethyl group necessitates strict moisture control to prevent decomposition .

Biological Activity

2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid, with the CAS number 1463522-68-0, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological activity, and implications in medicinal chemistry, drawing from diverse research sources.

Structural Characteristics

The molecular formula of this compound is C10H17NO4C_{10}H_{17}NO_{4}, with a molecular weight of 215.25 g/mol. Its structure features a cyclopropyl group and a tert-butoxycarbonyl (Boc) amino functionality, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the cyclopropyl moiety may enhance binding affinity to target proteins, potentially leading to inhibition of certain metabolic pathways.

Antimicrobial Activity

A related study evaluated the antimicrobial properties of structurally similar compounds. The findings indicated that modifications in the side chains could enhance antibacterial activity against resistant strains of bacteria . While specific data on this compound is scarce, the trends observed in these studies suggest that it may exhibit similar properties.

HDAC Inhibition

Another area of interest is the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer biology. Research has shown that certain derivatives can inhibit HDAC6 effectively, suggesting that compounds with similar functionalities might also possess anticancer properties . The potential for this compound to act as an HDAC inhibitor warrants further investigation.

Table 1: Structural Comparison of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightBiological Activity
This compound1463522-68-0C10H17NO4215.25 g/molPotential enzyme inhibitor
Analog A959905-06-7C11H19NO4229.28 g/molAntimicrobial
Analog B282525-00-2C12H21NO4243.30 g/molHDAC inhibition

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature control : Maintaining low temperatures (e.g., 0–5°C) during cyclopropane ring formation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance Boc group stability and facilitate nucleophilic substitution .
  • Catalyst use : Employing coupling agents (e.g., HATU or DCC) for amide bond formation between the cyclopropane and acetic acid moieties .
  • Purification : Use preparative HPLC or column chromatography with gradients of ethyl acetate/hexane to isolate the compound with >95% purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the cyclopropane ring (δ 1.2–1.8 ppm for cyclopropane protons) and Boc group (δ 1.4 ppm for tert-butyl) .
  • IR spectroscopy : Peaks at ~1680–1720 cm1^{-1} verify the carbonyl groups (Boc and carboxylic acid) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms the bicyclic structure (e.g., bond angles and torsion angles in the cyclopropane ring) .

Q. How does the Boc group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic conditions : The Boc group is labile below pH 3, requiring storage in neutral buffers (pH 6–8) to prevent premature deprotection .
  • Thermal stability : Decomposition occurs above 80°C; differential scanning calorimetry (DSC) can identify degradation onset .
  • Light sensitivity : UV-Vis spectroscopy shows no absorbance >300 nm, indicating stability under standard lab lighting .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring affect biological activity in target binding assays?

  • Methodological Answer :

  • Stereoisomer synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to prepare enantiopure forms .
  • Biological assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., SPR or fluorescence polarization) for (R)- vs. (S)-configured isomers .
  • Computational docking : Molecular dynamics simulations predict binding affinity differences due to steric clashes in enantiomers .

Q. How can researchers resolve contradictions in reported reactivity data during functionalization of the cyclopropane ring?

  • Methodological Answer :

  • Reaction monitoring : In situ FTIR or 19^{19}F NMR tracks intermediates in real time to identify competing pathways (e.g., ring-opening vs. cross-coupling) .
  • Statistical analysis : Design of Experiments (DoE) models optimize variables (e.g., equivalents of Grignard reagent, reaction time) to mitigate batch-to-batch variability .
  • Mechanistic studies : Isotopic labeling (e.g., 13^{13}C in the cyclopropane) elucidates whether ring strain drives unexpected reactivity .

Q. What in silico strategies predict the environmental fate and toxicity of this compound?

  • Methodological Answer :

  • QSAR modeling : Predict biodegradability (e.g., using EPI Suite) based on logP (experimental logP ≈ 1.8) and molecular weight (267.28 g/mol) .
  • Ecotoxicity assays : Virtual screening against ToxCast databases identifies potential risks to aquatic organisms (e.g., Daphnia magna) .
  • Metabolic pathway prediction : Use software like Meteor Nexus to simulate human hepatic metabolism and identify toxic metabolites .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Pharmacophore mapping : Define essential features (e.g., hydrogen bond donors from the carboxylic acid group) using Schrödinger’s Phase .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for modifications (e.g., replacing tert-butyl with cyclopentyl) to predict binding affinity changes .
  • ADME profiling : SwissADME predicts bioavailability and blood-brain barrier penetration for prioritized derivatives .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid
Reactant of Route 2
2-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid

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